molecular formula C10H14N2O2 B13527184 Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate

Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B13527184
M. Wt: 194.23 g/mol
InChI Key: JFDQBJYGZABWJN-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, forming a bicyclic structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate can be achieved through several synthetic routes. Common methods include:

    Cyclization: This involves the formation of the bicyclic structure through the cyclization of appropriate precursors.

    Ring Annulation: This method involves the construction of the pyrrolo[1,2-a]pyrazine core by annulating a pyrazine ring onto a pyrrole ring.

    Cycloaddition: This involves the addition of a nitrile or other functional group to form the desired compound.

    Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the bicyclic structure.

Chemical Reactions Analysis

Methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various catalysts for substitution and cyclization reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes, receptors, and other proteins, modulating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-7-8-3-4-9(10(13)14-2)12(8)6-5-11-7/h3-4,7,11H,5-6H2,1-2H3

InChI Key

JFDQBJYGZABWJN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=C(N2CCN1)C(=O)OC

Origin of Product

United States

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